molecular formula C12H13N3O3 B8387407 1-(3-methoxyphenethyl)-4-nitro-1H-pyrazole

1-(3-methoxyphenethyl)-4-nitro-1H-pyrazole

Cat. No.: B8387407
M. Wt: 247.25 g/mol
InChI Key: ZWMNEXPFLWFBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenethyl)-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]-4-nitropyrazole

InChI

InChI=1S/C12H13N3O3/c1-18-12-4-2-3-10(7-12)5-6-14-9-11(8-13-14)15(16)17/h2-4,7-9H,5-6H2,1H3

InChI Key

ZWMNEXPFLWFBJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole (230 mg, 2.03 mmol) in MeCN (9.5 mL), 1-(2-bromo-ethyl)-3-methoxy-benzene (481 mg, 2.24 mmol) dissolved in MeCN (1.5 mL) and Cs2CO3 (729 mg, 2.24 mmol) was added. The resulting mixture was refluxed (80° C.) for 1.5 h, then the reaction mixture was allowed to reach rt. The mixture was diluted with DCM, filtered, the filter cake was washed with DCM and the filtrate was concentrated in vacuo to obtain 1-(3-methoxyphenethyl)-4-nitro-1H-pyrazole as a beige solid which was used in the next step without further purification. LC-MS conditions A: tR=0.86 min, [M+H]+=no ionization.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
729 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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